molecular formula C15H15ClO B15315336 Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)-

Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)-

Cat. No.: B15315336
M. Wt: 246.73 g/mol
InChI Key: JQAVYZDFXKPPAU-UHFFFAOYSA-N
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Description

Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a benzene ring, an ethanol group, and a chloromethyl group attached to the alpha carbon. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- typically involves the chloromethylation of benzeneethanol derivatives. One common method is the reaction of benzeneethanol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzeneethanol, alpha-methyl-beta-phenyl-.

    Substitution: Benzeneethanol, alpha-hydroxymethyl-beta-phenyl-, Benzeneethanol, alpha-aminomethyl-beta-phenyl-.

Scientific Research Applications

Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological macromolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaS)-
  • Benzeneethanol, alpha-(bromomethyl)-beta-phenyl-
  • Benzeneethanol, alpha-(hydroxymethyl)-beta-phenyl-

Uniqueness

Benzeneethanol, alpha-(chloromethyl)-beta-phenyl-, (alphaR)- is unique due to its chiral nature and the presence of a chloromethyl group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .

Properties

IUPAC Name

3-chloro-1,1-diphenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAVYZDFXKPPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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